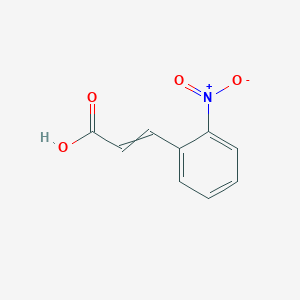

3-(2-Nitrophenyl)prop-2-enoic acid

説明

Contextualization within Nitroaromatic Compounds and α,β-Unsaturated Carboxylic Acids

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a cornerstone in industrial and pharmaceutical chemistry. scielo.brencyclopedia.pub The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making them substrates for nucleophilic aromatic substitution. scielo.brresearchgate.net This class of compounds has found applications as explosives, herbicides, and, notably, as therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer properties. scielo.brresearchgate.netnih.gov The biological activity of many nitroaromatic drugs is linked to the bioreduction of the nitro group. scielo.brresearchgate.net

On the other hand, α,β-unsaturated carboxylic acids are key building blocks in organic synthesis. rsc.org Their structure, which features a carbon-carbon double bond conjugated with a carboxylic acid group, makes them susceptible to various reactions, including polymerization and conjugate additions. wikipedia.org These compounds are integral to the synthesis of numerous natural products, medicines, and polymers. chemistryviews.orgnih.gov For instance, acrylic acid, the simplest α,β-unsaturated carboxylic acid, is a precursor to a wide range of polyacrylate plastics. wikipedia.org

3-(2-Nitrophenyl)prop-2-enoic acid uniquely combines the functionalities of both these classes. The presence of the nitro group on the phenyl ring and the α,β-unsaturated carboxylic acid side chain creates a molecule with distinct reactivity at multiple sites, opening up diverse possibilities for chemical transformations.

Significance in Organic Synthesis and Interdisciplinary Research

The strategic placement of the nitro and carboxylic acid functionalities in this compound makes it a versatile precursor in organic synthesis. A significant application is in the synthesis of indole (B1671886) and its derivatives through the Baeyer-Emmerling indole synthesis. wikipedia.org This reaction involves the reduction of the nitro group, often with a reagent like tin(II) chloride, which then facilitates an intramolecular cyclization to form the indole ring system. Indoles are a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals.

Furthermore, the double bond in the propenoic acid chain can undergo various addition reactions, and the carboxylic acid group can be converted into other functional groups like esters, amides, and acid chlorides, further expanding its synthetic utility. For example, it can be used in the synthesis of chalcones, which are known for their wide range of biological activities. researchgate.net

The interdisciplinary significance of this compound and its derivatives extends into medicinal chemistry and materials science. The nitroaromatic moiety is a known pharmacophore, and its incorporation into different molecular scaffolds is a common strategy in drug discovery. encyclopedia.pubacs.org Research has explored the biological activities of compounds derived from nitrocinnamic acids, including their potential as antimicrobial and photosynthesis-inhibiting agents. researchgate.net The ability of α,β-unsaturated systems to polymerize also suggests potential applications in the development of novel polymers with specific functionalities. wikipedia.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7NO4 | matrix-fine-chemicals.comnih.gov |

| Molecular Weight | 193.16 g/mol | nih.gov |

| Appearance | Pale yellow crystalline powder | wikipedia.org |

| Melting Point | 200-202 °C (literature) | |

| Water Solubility | Insoluble | |

| pKa | 4.07±0.10 (Predicted) |

Structure

3D Structure

特性

IUPAC Name |

3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870689 | |

| Record name | 3-(2-Nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-41-9 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(2-Nitrophenyl)prop-2-enoic acid

The synthesis of this compound is primarily achieved through condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure. The Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction are cornerstone methodologies for this purpose.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely employed method for carbon-carbon bond formation. nih.gov It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorganicreactions.org For the synthesis of this compound, the starting aldehyde is 2-nitrobenzaldehyde (B1664092).

The reaction of 2-nitrobenzaldehyde with malonic acid is a direct and classic route to this compound. This specific variant is often referred to as the Doebner modification of the Knoevenagel condensation. wikipedia.org The reaction is typically carried out in a basic solvent, with pyridine (B92270) being the traditional choice, often in the presence of a catalytic amount of an amine like piperidine (B6355638). youtube.comrsc.org

The mechanism proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde. The resulting intermediate undergoes dehydration. A key feature of the Doebner modification is the subsequent decarboxylation (loss of CO2) of the substituted malonic acid intermediate, which is facilitated by the reaction conditions, yielding the final α,β-unsaturated carboxylic acid. wikipedia.orgyoutube.com

Table 1: Knoevenagel-Doebner Reaction Conditions for Cinnamic Acid Synthesis

| Reactants | Catalyst/Solvent System | Key Features | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malonic Acid | Pyridine/Piperidine | Classic Doebner conditions; pyridine acts as both solvent and base. | wikipedia.orgrsc.org |

| Aromatic Aldehyde, Malonic Acid | Triethylamine (B128534)/Toluene | Pyridine-free alternative to reduce toxicity; TEA acts as a base. | rsc.org |

| Vanillin, Malonic Acid | Proline/Ethanol (B145695) | "Green" chemistry approach; proline is an organocatalyst. | nih.gov |

An alternative Knoevenagel approach involves reacting 2-nitrobenzaldehyde with an active methylene compound like methyl acetoacetate (B1235776) or its ethyl ester analogue, ethyl acetoacetate. thermofisher.com This reaction, catalyzed by a weak base such as piperidine or an amine salt, also proceeds via nucleophilic addition followed by dehydration. wikipedia.orgorganicreactions.org

Unlike the reaction with malonic acid, this pathway does not result in a spontaneous decarboxylation. Instead, it yields an ester, specifically methyl 2-acetyl-3-(2-nitrophenyl)prop-2-enoate. To obtain the desired this compound, this intermediate must undergo subsequent hydrolysis and decarboxylation steps, typically under acidic or basic conditions, to remove the acetyl group and hydrolyze the ester.

Horner-Wadsworth-Emmons Reaction for Stereoselective Synthesis

For highly stereoselective synthesis of the E-isomer (trans) of this compound, the Horner-Wadsworth-Emmons (HWE) reaction is a superior method. wikipedia.orgorganic-chemistry.org This reaction involves the olefination of an aldehyde (2-nitrobenzaldehyde) with a stabilized phosphonate (B1237965) carbanion. researchgate.net The typical reagent is a phosphonate ester, such as triethyl phosphonoacetate.

The key steps of the HWE reaction are:

Deprotonation: A base (e.g., sodium hydride, potassium carbonate) deprotonates the phosphonate ester to form a nucleophilic phosphonate carbanion. wikipedia.orgrsc.org

Nucleophilic Addition: The carbanion attacks the carbonyl of 2-nitrobenzaldehyde.

Elimination: The resulting intermediate eliminates a water-soluble dialkylphosphate salt to form the alkene. wikipedia.orgorganic-chemistry.org

A significant advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable E-alkene. wikipedia.org This stereoselectivity can be influenced by reaction conditions such as the choice of base, solvent, and temperature. researchgate.net The initial product is an ester (e.g., ethyl 3-(2-nitrophenyl)prop-2-enoate), which is then hydrolyzed to the final carboxylic acid.

Table 2: HWE Reaction for Stereoselective Alkene Synthesis

| Feature | Description | Reference |

|---|---|---|

| General Principle | Reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. | wikipedia.orgresearchgate.net |

| Key Advantage | High stereoselectivity, predominantly yielding E-alkenes. | organic-chemistry.orgrsc.org |

| Byproduct | Water-soluble dialkylphosphate, facilitating easier product purification. | orgsyn.org |

| Reactants for Target | 2-Nitrobenzaldehyde and a phosphonate ester (e.g., triethyl phosphonoacetate). | nih.gov |

Direct Esterification as a Precursor Route

Synthesizing an ester of this compound serves as a common and effective precursor route to the final acid. Both the Knoevenagel condensation with methyl acetoacetate and the Horner-Wadsworth-Emmons reaction exemplify this strategy. In these pathways, the carbon-carbon double bond is formed to create an α,β-unsaturated ester.

Challenges and Optimization in Synthetic Procedures

Several challenges exist in the synthesis of this compound, prompting various optimization strategies.

A primary challenge is the environmental and health impact of traditional reagents. The Knoevenagel-Doebner reaction classically uses large quantities of pyridine, a toxic and carcinogenic solvent. rsc.orgnih.gov Research has focused on developing pyridine-free systems, such as replacing it with aliphatic tertiary amines like triethylamine in less polar solvents, or using greener solvents like ethanol or deep eutectic solvents. rsc.orgnih.govrsc.org

Catalyst efficiency and recovery are also key areas of optimization. Homogeneous catalysts like piperidine can be difficult to remove from the reaction mixture. nih.gov To overcome this, heterogeneous catalysts, including metal-organic frameworks (MOFs) and organocatalysts like proline or boric acid, have been developed. nih.govnih.govmdpi.com These catalysts are often milder, can be easily separated by filtration, and are reusable, aligning with the principles of green chemistry. nih.gov

Controlling stereoselectivity is another significant challenge, particularly in Knoevenagel condensations, which can sometimes produce a mixture of E and Z isomers. psu.edu The Horner-Wadsworth-Emmons reaction is often the preferred method when high E-stereoselectivity is critical. semanticscholar.orgrsc.org Optimization of HWE conditions, such as the use of specific bases (e.g., LiOH, DBU) and reaction temperatures, can further enhance this selectivity. wikipedia.orgrsc.org

Finally, improving reaction yields and simplifying purification procedures are constant goals. The use of water-soluble byproducts in the HWE reaction is a notable advantage over the traditional Wittig reaction. orgsyn.org Optimizing reaction times, for instance through microwave irradiation, and developing one-pot procedures where multiple steps are carried out in the same vessel, contribute to more efficient and cost-effective syntheses. researchgate.net

Addressing Steric Hindrance Effects

The primary challenge in the synthesis of this compound is the steric hindrance imposed by the ortho-nitro group. This steric bulk can impede the approach of the nucleophile to the aldehyde, potentially leading to lower reaction rates and yields compared to its meta and para isomers. nih.govnumberanalytics.com This phenomenon, often referred to as the "ortho effect," requires specific strategies to mitigate its impact. ontosight.ai

One approach to overcoming steric hindrance is the careful selection of the reaction partners and catalysts. For instance, in a Perkin-type reaction, using a less sterically demanding anhydride (B1165640) or a more reactive carbanion can be beneficial. Additionally, computational studies have shown that catalyst design, such as modifying ligands to minimize steric clashes, can improve reaction outcomes. ibs.re.kr In some cases, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier heightened by steric hindrance. researchgate.net

Another strategy involves a two-step process where a Knoevenagel condensation is followed by hydrolysis. For example, the condensation of 2-nitrobenzaldehyde with a malonic ester, such as diethyl malonate, can be followed by the hydrolysis of the resulting diester and subsequent decarboxylation to yield the desired product. This pathway can sometimes offer a more controlled reaction compared to the high-temperature conditions of a classical Perkin reaction.

Managing Byproduct Formation (e.g., Nitro Group Reduction, Ester Hydrolysis)

The synthesis of this compound is often accompanied by the formation of unwanted byproducts. The nitro group, while activating the aldehyde, is also susceptible to reduction under certain reaction conditions, especially if a reducing agent is present or if reaction temperatures are excessively high in the presence of certain metals. This can lead to the formation of amino or other reduced nitrogen species.

In syntheses involving ester intermediates, such as the Knoevenagel condensation with malonic esters, incomplete or undesired partial hydrolysis can be a significant issue. For instance, the synthesis of the related 3-(2-nitrophenyl)propionic acid from diethyl (2-nitrophenylmethyl)-1,3-propanedioate involves a crucial hydrolysis step. prepchem.com Careful control of the hydrolysis conditions, such as the concentration of the acid or base and the reaction time, is essential to ensure complete conversion to the carboxylic acid without promoting side reactions. A common purification method involves dissolving the crude product in an aqueous base like ammonia (B1221849) or sodium hydroxide, filtering out insoluble impurities, and then re-precipitating the desired acid by adding a strong acid. orgsyn.org This process helps to separate the carboxylic acid from neutral byproducts.

A potential side reaction in the Perkin mechanism is the decarboxylation of an intermediate, which would lead to the formation of an alkene instead of the desired cinnamic acid derivative. longdom.org

Catalytic System Development and Solvent Influence

The choice of catalyst and solvent system is paramount in optimizing the synthesis of this compound. In the Knoevenagel condensation, weak bases are typically employed as catalysts. wikipedia.org Common catalysts include primary and secondary amines like piperidine and β-alanine, often used in conjunction with a solvent that can also act as a base, such as pyridine. tandfonline.com The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent, which also facilitates the decarboxylation of the intermediate dicarboxylic acid. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. This includes the use of ionic liquids as both catalyst and solvent, which can accelerate the reaction and simplify work-up procedures. researchgate.net Solvent-free Knoevenagel condensations have also been explored, using catalysts like ammonium (B1175870) bicarbonate, which minimizes waste and avoids the use of toxic solvents like pyridine. iitk.ac.in

In the Perkin reaction, the alkali salt of the acid anhydride, such as sodium acetate (B1210297) when using acetic anhydride, typically serves as the base catalyst. byjus.comwikipedia.org Triethylamine has also been investigated as a pyridine substitute in Knoevenagel condensations, acting as both a base and a phase transfer agent, particularly when used with a solvent like toluene. rsc.org The choice of solvent can significantly impact the reaction rate and yield. For instance, in some condensation reactions, polar aprotic solvents like dimethylformamide (DMF) are used. tandfonline.com

Table 1: Comparison of Catalytic Systems in Related Cinnamic Acid Syntheses

| Reaction Type | Aldehyde | Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Knoevenagel | Benzaldehyde | Malonic Acid | Piperidine | Pyridine | High | wikipedia.orgtandfonline.com |

| Perkin | m-Nitrobenzaldehyde | Acetic Anhydride | Sodium Acetate | Acetic Anhydride (solvent) | 74-77 | orgsyn.org |

| Knoevenagel | Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free | 80 | iitk.ac.in |

| Knoevenagel | Aromatic Aldehydes | Malonic Acid | Triethylamine/Piperidine | Toluene | Good | rsc.org |

This table is generated based on data from syntheses of related cinnamic acid derivatives and illustrates common catalytic systems.

Temperature and Inert Atmosphere Control

Precise control over the reaction temperature is critical. The Perkin reaction, for example, often requires high temperatures, typically around 180°C, to proceed at a reasonable rate. unacademy.comorgsyn.org However, elevated temperatures can also promote side reactions, such as decarboxylation or polymerization. Therefore, optimizing the temperature to achieve a balance between reaction rate and selectivity is crucial. For the synthesis of m-nitrocinnamic acid via the Perkin reaction, heating at 180°C for an extended period (thirteen hours) was reported. orgsyn.org

The use of an inert atmosphere, such as nitrogen or argon, is a common practice in organic synthesis to prevent oxidation of sensitive reagents and intermediates. While not always explicitly mentioned as essential for every Perkin or Knoevenagel condensation, it is generally considered good practice, especially when dealing with reactions that are heated for prolonged periods or involve potentially air-sensitive catalysts or intermediates. For the synthesis of a related compound, 3-(2-nitrophenyl)propionic acid, the hydrolysis step was conducted under reflux for 16 hours, where maintaining an inert atmosphere would be advisable to prevent oxidative degradation. prepchem.com

Chemical Reactivity and Transformation Studies

Fundamental Reaction Types of 3-(2-Nitrophenyl)prop-2-enoic acid

The principal reactions of this compound can be categorized into oxidation, reduction, and substitution reactions.

The oxidation of this compound can proceed via different pathways depending on the oxidizing agent and reaction conditions. The primary sites for oxidation are the alkene double bond and the benzylic position.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat or concentrated solutions), can lead to the oxidative cleavage of the carbon-carbon double bond. libretexts.orgniscpr.res.in This reaction typically breaks the molecule into two fragments. For this compound, this cleavage is expected to yield 2-nitrobenzaldehyde (B1664092) and glyoxylic acid. niscpr.res.in

Under milder, controlled conditions, such as using cold, dilute potassium permanganate, the oxidation can be limited to the dihydroxylation of the alkene, resulting in the formation of a diol (a glycol). libretexts.orgorganic-chemistry.org This reaction proceeds through a cyclic manganate (B1198562) ester intermediate, leading to syn-addition of the two hydroxyl groups. sci-hub.se

| Reaction | Reagent(s) | Major Product(s) | Notes |

| Oxidative Cleavage | Hot/Concentrated KMnO₄ | 2-Nitrobenzaldehyde, Glyoxylic acid | Cleavage of the C=C double bond. niscpr.res.in |

| Dihydroxylation | Cold/Dilute KMnO₄ | 3-(2-Nitrophenyl)-2,3-dihydroxypropanoic acid | syn-addition of two -OH groups across the double bond. libretexts.orgsci-hub.se |

The reduction of this compound offers pathways to several important compounds, most notably through the transformation of the nitro group into an amino group. This conversion is a cornerstone reaction in the synthesis of various heterocyclic compounds and other complex organic molecules.

The selective reduction of the nitro group to an amine can be achieved using various reducing agents, such as metals in acidic media (e.g., tin, iron, or zinc with HCl) or through catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). This transformation yields 3-(2-aminophenyl)prop-2-enoic acid, a valuable precursor in organic synthesis. For instance, a similar transformation from the meta-isomer, 3-nitrocinnamic acid, to (2E)-3-(3-aminophenyl)acrylic acid has been documented. chemicalbook.com

It is also possible to reduce the alkene double bond, typically through catalytic hydrogenation under conditions that may also reduce the nitro group. Selective reduction of just the alkene while preserving the nitro group can be challenging but may be achievable with specific catalysts.

| Transformation | Typical Reagent(s) | Product |

| Nitro Group Reduction | Fe/HCl or Sn/HCl or H₂/Pd-C | 3-(2-Aminophenyl)prop-2-enoic acid |

| Alkene and Nitro Group Reduction | H₂ (excess), Pd/C or PtO₂ | 3-(2-Aminophenyl)propanoic acid |

The substitution patterns on the phenyl ring of this compound are strongly influenced by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution: Both the nitro group (-NO₂) and the prop-2-enoic acid group (-CH=CHCOOH) are electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. They direct incoming electrophiles primarily to the meta positions relative to themselves. In this compound, the nitro group is at position 2 and the acrylic acid group is at position 1. Therefore, incoming electrophiles would be directed to position 5, which is meta to both groups, and to a lesser extent, position 3, which is meta to the acrylic group but ortho to the nitro group. For a related compound, (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid, the nitro group is noted as a strong electron-withdrawing group that facilitates electrophilic substitution. smolecule.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.comyoutube.com This reaction requires a good leaving group (typically a halide) at a position ortho or para to the activating group. wikipedia.orglibretexts.org In the parent compound, there is no leaving group. However, if a leaving group were present, for example at the C4 position (para to the nitro group), it would be readily displaced by a nucleophile. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

| Reaction Type | Directing Effect of Substituents | Expected Position of Substitution |

| Electrophilic Substitution | -NO₂ (meta-director), -CH=CHCOOH (meta-director) | Position 5 |

| Nucleophilic Substitution | -NO₂ (ortho, para-activator) | Requires a leaving group at an activated position (e.g., C4 or C6) |

Advanced Reaction Mechanisms

Beyond fundamental transformations, this compound can participate in more complex reaction mechanisms, including Michael additions and cycloadditions.

As an α,β-unsaturated carboxylic acid, this compound is an excellent Michael acceptor. smolecule.com The electron-withdrawing nature of both the carboxylic acid group and the nitrophenyl ring polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).

This conjugate addition reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Common Michael donors include enolates, amines, and thiols. For example, the reaction with a thiol (a thia-Michael addition) would result in the formation of a 3-(alkylthio)-3-(2-nitrophenyl)propanoic acid derivative.

The alkene functionality in this compound can participate in cycloaddition reactions, serving as the 2π-electron component.

[2+2] Photochemical Cycloaddition: Cinnamic acids and their derivatives are well-known to undergo photochemical [2+2] cycloadditions upon irradiation, typically with UV light. acs.orgchemistry-online.comthieme-connect.com This reaction involves the dimerization of two alkene units to form a cyclobutane (B1203170) ring. Depending on the relative orientation of the reacting molecules, various stereoisomers, such as truxinic acids (head-to-head dimers) and truxillic acids (head-to-tail dimers), can be formed. chemistry-online.com The specific outcome is often dictated by the crystal packing in solid-state photochemistry. thieme-connect.com

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the alkene acts as a dienophile, reacting with a conjugated diene. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org Both the nitrophenyl and the carboxylic acid groups on this compound serve this purpose, making it a reactive dienophile. For example, reaction with a diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. The presence of both nitro and fluoro groups on a styrene (B11656) dienophile has been shown to facilitate Diels-Alder reactions with cyclic dienes. beilstein-journals.org

| Reaction Type | Role of Compound | Reactant | Product Type |

| [2+2] Photocycloaddition | Alkene | Another molecule of the same compound | Cyclobutane derivative |

| [4+2] Diels-Alder | Dienophile | Conjugated diene (e.g., 1,3-Butadiene) | Cyclohexene derivative |

Photochemistry and Solid-State Reactions

The solid-state photochemical behavior of this compound and related compounds is a subject of detailed study, particularly focusing on photodimerization reactions. These reactions are highly dependent on the crystalline packing of the molecules.

Photodimerization Processes (α- and β-forms)

In the solid state, cinnamic acids and their derivatives can undergo [2+2] photodimerization upon irradiation with UV light. The stereochemistry of the resulting cyclobutane dimer is determined by the crystal packing of the monomer. Molecules that are arranged in a head-to-tail manner are classified as the α-form and typically yield α-truxillic acid derivatives. Conversely, a head-to-head arrangement, known as the β-form, leads to the formation of β-truxinic acid derivatives. researchgate.netbilkent.edu.tr For a photochemical reaction to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity, generally between 3.5 and 4.2 Å. bilkent.edu.tr

Head-to-Head and Head-to-Tail Interactions in Solid State

The specific arrangement of molecules in the crystal lattice dictates the outcome of the photodimerization. Head-to-tail packing, characteristic of the α-polymorph of trans-cinnamic acid, facilitates the formation of α-truxillic acid. researchgate.netbilkent.edu.tr In contrast, head-to-head packing leads to β-truxinic acid derivatives. The presence of substituents on the phenyl ring, such as the nitro group in this compound, can influence the crystal packing and therefore the type of photodimer formed. For instance, several substituted trans-cinnamic acids, including those with chloro and bromo groups, have been observed to yield photodimers that are derivatives of β-truxinic acid, suggesting a head-to-head arrangement in their solid state. researchgate.net

Topotactic Reactions

Topotactic reactions are solid-state reactions where the crystal lattice of the product has a direct and predictable relationship with the crystal lattice of the reactant. The photodimerization of cinnamic acid derivatives is a classic example of a topochemical reaction, which is a type of topotactic reaction where the reactivity is controlled by the crystal packing. bilkent.edu.tr For these reactions to proceed, the reactant molecules must be pre-aligned in the crystal lattice in a way that requires minimal atomic and molecular movement to form the product. bilkent.edu.tr This principle, often referred to as Schmidt's topochemical rules, is fundamental to understanding solid-state photoreactions. researchgate.netbilkent.edu.tr The study of these reactions provides insights into how crystal engineering can be used to control the outcome of a chemical transformation. rsc.org

| Parameter | Description |

| Electron-Withdrawing Group | The nitro group (NO₂) decreases the electron density on the aromatic ring, influencing the molecule's reactivity. nih.govquora.com |

| Conjugated System | The alternating double and single bonds across the phenyl ring and propenoic acid chain allow for electron delocalization. cymitquimica.com |

| Photodimerization | A [2+2] cycloaddition reaction that occurs in the solid state upon UV irradiation, forming a cyclobutane ring. researchgate.netbilkent.edu.tr |

| α-form | Crystal packing where molecules are arranged head-to-tail, leading to α-truxillic acid derivatives. researchgate.net |

| β-form | Crystal packing where molecules are arranged head-to-head, leading to β-truxinic acid derivatives. researchgate.net |

| Topotactic Reaction | A solid-state reaction where the crystallographic orientation of the product is determined by that of the reactant. bilkent.edu.tr |

Derivatives and Analogues in Research

Ester Derivatives of 3-(2-Nitrophenyl)prop-2-enoic acid

Esterification of the carboxylic acid group in nitrophenylpropenoic acids leads to a class of compounds with significant utility as synthetic intermediates. The electron-withdrawing nature of the nitro group enhances the reactivity of the α,β-unsaturated system, making these esters valuable in various addition and cycloaddition reactions.

Methyl 3-(2-nitrophenyl)prop-2-enoate is a notable derivative used as a precursor in multi-step synthetic pathways. nih.gov It can be synthesized from methyl trans-cinnamate through nitration, which typically yields a mixture of the ortho- and para-nitro isomers. researchgate.net The ortho-isomer, methyl 3-(2-nitrophenyl)acrylate, is a key intermediate. For instance, it is used in Diels-Alder reactions with reagents like 2-trimethylsiloxy-1,3-butadiene to create substituted cyclohexanone (B45756) structures, which can then undergo further cyclization. nih.gov The reactivity of its α,β-unsaturated system makes it a useful component in Michael additions and cycloadditions.

Research has also explored the synthesis of related methyl esters, such as methyl 2-(5-fluoro-2-nitrophenyl)acrylate, by reacting the corresponding dimethyl (nitrophenyl)malonate with paraformaldehyde. nih.gov These functionalized esters serve as building blocks for more complex molecules.

Ethyl esters of nitrophenylpropenoic acids are also significant in research. While the specific 3-nitro isomer, ethyl 3-(3-nitrophenyl)propenoate, is part of this class, its 4-nitro counterpart, ethyl 3-(4-nitrophenyl)propenoate, is also frequently studied. molport.comnih.gov These compounds, often referred to as ethyl nitrocinnamates, are synthesized for use in various chemical transformations. For example, ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate is a functionalized derivative available for use in organic synthesis. bldpharm.com The ethyl ester group can influence the molecule's solubility and reactivity compared to the corresponding methyl ester or the free carboxylic acid.

Structural Analogues with Modified Phenyl Ring Substitution

The position of the nitro group on the phenyl ring profoundly influences the chemical and physical properties of the molecule. Isomeric forms of nitrophenylprop-2-enoic acid and related alkynoic acids are subjects of distinct research applications.

The ortho, meta, and para isomers of nitrophenylprop-2-enoic acid exhibit different chemical behaviors. This compound (o-nitrocinnamic acid) is a well-documented chemical intermediate. guidechem.comnih.gov The close proximity of the nitro and propenoic acid groups allows for intramolecular cyclization reactions, a key feature of its synthetic utility.

The meta- and para-isomers, 3-(3-nitrophenyl)prop-2-enoic acid and 3-(4-nitrophenyl)prop-2-enoic acid, are also important compounds in organic synthesis. researchgate.netchemicalbook.com These isomers are often used as starting materials for preparing other complex molecules. For example, chalcones have been synthesized using 3-nitro acetophenone, a related meta-nitro compound. researchgate.net 3-(4-Nitrophenyl)prop-2-enoic acid is a commercially available compound used in various chemical studies. chemicalbook.comepa.gov The different electronic environments created by the position of the nitro group affect the reactivity of the acrylic acid moiety and the potential for the molecule to participate in different reaction pathways.

Replacing the prop-2-enoic acid's double bond with a triple bond gives rise to nitrophenylprop-2-ynoic acids. 3-(3-Nitrophenyl)prop-2-ynoic acid is an example of this class of compounds. chemsrc.com This structural modification introduces the high reactivity of an alkyne functional group, opening up different avenues for chemical synthesis, such as in click chemistry or as precursors for heterocyclic compounds. The properties of 3-(3-Nitrophenyl)prop-2-ynoic acid, including its molecular formula C9H5NO4 and boiling point of 393.2ºC at 760 mmHg, have been documented. chemsrc.com

Functionalized Derivatives and Their Synthetic Utility

A primary area of research for this compound and its derivatives is their use as precursors for synthesizing quinoline-based heterocycles. nih.govorganic-chemistry.org The synthetic strategy often involves the reductive cyclization of the ortho-nitro group. rsc.org

The process typically involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation reaction with the side chain to form the quinoline (B57606) ring system. This method provides a powerful tool for constructing substituted quinolines, which are important structural motifs in medicinal chemistry. nih.govresearchgate.net For example, a facile synthesis of 2-aminoquinoline-3-carboxylic acid derivatives has been achieved through the intramolecular reductive cyclization of the corresponding nitro-cyano olefins using low-valent titanium. rsc.org Similarly, cinnamic acid derivatives have been used to synthesize hybrid molecules containing a 2-quinolinone structure. mdpi.com The versatility of this approach allows for the creation of a wide range of polysubstituted quinolines by varying the substituents on the initial nitrophenylpropenoic acid scaffold. researchgate.net

Benzylidenemalononitrile (B1330407) Derivatives (e.g., (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoic acid)

Benzylidenemalononitrile (BMN) derivatives are characterized by the presence of a cyano group on the acrylic acid backbone. These compounds are of significant interest due to their diverse biological properties. The physiological impact of BMNs is notably influenced by the position of substituents on the phenyl ring, with the 2-substituted position often exhibiting the highest activity. nih.gov

Research into benzylidenemalononitrile derivatives has revealed their potential as anticancer agents. nih.gov For instance, certain derivatives have been identified as inhibitors of protein tyrosine kinases, such as the epidermal growth factor (EGF) receptor kinase (HER1) and ErbB2/neu kinase (HER2). nih.gov The synthesis of these derivatives is often achieved through Knoevenagel condensation, a fundamental reaction in organic chemistry that involves the reaction of an aldehyde with an active methylene (B1212753) compound. nih.gov

A study involving the microwave-assisted Knoevenagel condensation was used to synthesize a series of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives. nih.gov In silico studies, including Prediction of Activity Spectra for Substances (PASS) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses, were conducted to evaluate their pharmacodynamics, toxicity profiles, and biological activities. The PASS prediction results suggested that these compounds have a greater antineoplastic potential for breast cancer compared to other cancer types. nih.gov

Molecular docking studies have been employed to investigate the binding modes and interaction sites of these derivatives with human cancer targets like HER2, EGFR, and human farnesyl pyrophosphate synthase (FPPS). nih.gov One particular compound from the study demonstrated a stronger effect on HER2 and FPPS than the reference drugs. nih.gov To further understand the ligand's behavior at the active binding site, molecular dynamics simulations have been utilized. nih.gov

Table 1: Investigated Benzylidenemalononitrile Derivatives and their Potential

| Compound Type | Synthesis Method | Investigated Properties | Key Findings |

|---|---|---|---|

| Benzylidenemalononitrile derivatives | Microwave-assisted Knoevenagel condensation | Anticancer activity, pharmacodynamics, toxicity, biological activities | Potential as antineoplastic agents, particularly for breast cancer. nih.gov |

| Ethyl 2-cyano-3-phenylacrylate derivatives | Microwave-assisted Knoevenagel condensation | Binding modes with cancer targets (HER2, EGFR, FPPS) | Some derivatives showed stronger effects on HER2 and FPPS than reference drugs. nih.gov |

Acetylamino-Substituted Derivatives (e.g., (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid)

The introduction of an acetylamino group to the 3-(nitrophenyl)prop-2-enoic acid scaffold represents another avenue of chemical exploration. While specific research on (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid is not extensively detailed in the provided search results, related studies on acetylated compounds and nitrophenyl derivatives provide valuable context. For instance, the synthesis and biological evaluation of novel 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives have been reported as potential anti-inflammatory and antioxidant agents. nih.gov These studies highlight the utility of the acetyl group in modulating the biological activity of complex molecules. nih.gov

Bis-Nitrophenyl Derivatives (e.g., 2,3-bis(3-nitrophenyl)prop-2-enoic acid)

The synthesis of compounds bearing two nitrophenyl groups, such as 2,3-bis(3-nitrophenyl)prop-2-enoic acid, introduces additional complexity and potential for unique biological activities. While detailed research findings on this specific acid are limited, the synthesis of related bis-nitro functionalized chalcones has been described. mdpi.com These chalcones, such as (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, were synthesized via a Claisen-Schmidt condensation reaction. mdpi.com The study of these compounds provides insights into the structural and electronic properties that arise from the presence of multiple nitro-substituted aromatic rings. mdpi.com The positioning of the nitro groups on the aromatic rings has a direct impact on the molecular coplanarity of these compounds. mdpi.com The molecular formula for 2,3-bis(3-nitrophenyl)prop-2-enoic acid is C15H10N2O6, with a molecular weight of 314.253 g/mol . molport.com

Chiral Analogues (e.g., (S)-2-Amino-3-(3-Nitrophenyl)propanoic Acid)

Chirality plays a crucial role in the biological activity of many compounds. The synthesis and study of chiral analogues of 3-(nitrophenyl)propanoic acid are therefore of significant interest. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid is a phenylalanine derivative that finds application in peptide synthesis. medchemexpress.compeptide.comnih.gov The introduction of a chiral center allows for the exploration of stereospecific interactions with biological targets.

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the development of optically active compounds. wikipedia.org Common methods for chiral resolution include the crystallization of diastereomeric salts, which involves reacting the racemic mixture with a chiral resolving agent to form diastereomers that can be separated by crystallization. wikipedia.org Chiral high-performance liquid chromatography (HPLC) is another powerful technique used for the separation of enantiomers. mdpi.comnih.gov For instance, the chiral resolution of racemic (±)-4-nitropropranolol and (±)-7-nitropropranolol has been successfully achieved using chiral HPLC. mdpi.comresearchgate.net

Design and Synthesis of Compound Libraries

The systematic creation of large and diverse collections of chemical compounds, known as compound libraries, is a cornerstone of modern drug discovery and chemical biology. nih.govnih.gov These libraries can be designed to be either diverse, covering a wide range of chemical space, or focused, targeting a specific biological target or family of targets. nih.gov

Several strategies are employed in the design and synthesis of compound libraries based on scaffolds like this compound. Combinatorial chemistry offers a suite of methods for the rapid synthesis of a large number of compounds in a single process. nih.govwikipedia.org This can be achieved through parallel synthesis on solid supports or in solution. wikipedia.org The split-mix synthesis approach is a powerful technique for generating vast libraries of compounds on beads, where each bead carries a unique compound. wikipedia.org

Target-focused library design often utilizes computational methods, such as virtual screening and molecular docking, to predict the interaction of compounds with a protein of interest. nih.gov This knowledge-based approach allows for the rational design of inhibitors. For example, libraries can be designed to target specific features of an enzyme's active site. nih.gov The development of libraries of small molecules is often preferred in drug discovery due to their favorable pharmacokinetic properties. acs.org

Advanced Characterization Methodologies in Academic Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 3-(2-Nitrophenyl)prop-2-enoic acid, offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum is instrumental in confirming the compound's structure. In a typical solvent like DMSO-d₆, the spectrum displays characteristic signals for each type of proton. The vinylic protons of the α,β-unsaturated system are particularly informative, appearing as distinct doublets with a large coupling constant (J) of approximately 16 Hz, which confirms the trans configuration of the double bond. The aromatic protons resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, with their splitting patterns revealing the substitution on the phenyl ring. The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift, often around δ 12-13 ppm.

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. It shows distinct signals for the carboxyl carbon, the two vinylic carbons, and the six carbons of the nitrophenyl group.

Table 1: Expected ¹H-NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | - | Position is solvent-dependent and can exchange with D₂O. |

| Aromatic (Ar-H) | ~7.5 - 8.5 | Multiplet | - | Complex splitting due to coupling between adjacent aromatic protons. |

| Vinylic (Ar-CH=) | ~7.5 - 8.0 | Doublet | ~16 | Confirms trans geometry. |

| Vinylic (=CH-COOH) | ~6.5 - 7.0 | Doublet | ~16 | Confirms trans geometry. |

Mass spectrometry is employed to determine the molecular weight and study the fragmentation pattern of this compound, providing further confirmation of its structure. The compound has a molecular formula of C₉H₇NO₄ and a molecular weight of approximately 193.16 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 193. The fragmentation of cinnamic acids typically involves characteristic losses. While specific spectral data is not widely published, fragmentation for this compound is expected to involve complex pathways due to the presence of the ortho-nitro group. Studies on similar ortho-substituted cinnamic acids suggest that intramolecular reactions can occur, potentially leading to the formation of coumarin-like ions.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | sigmaaldrich.com |

| Expected [M]⁺ Peak | m/z 193 |

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows several characteristic absorption bands that confirm its structure.

The carboxylic acid group is identified by a very broad O-H stretching band, typically appearing in the 2500–3000 cm⁻¹ region, and a strong C=O (carbonyl) stretching vibration around 1705 cm⁻¹. The nitro group (-NO₂) gives rise to two distinct, strong absorption bands: an asymmetric stretch between 1520-1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. sigmaaldrich.com The carbon-carbon double bond (C=C) of the alkene and the aromatic ring vibrations are observed in the 1600-1650 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3000 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1705 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1520 - 1530 | Strong |

| Nitro Group | Symmetric N-O Stretch | ~1350 | Strong |

| Alkene / Aromatic | C=C Stretch | 1600 - 1650 | Medium |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a known phenomenon for cinnamic acids and significantly influences their solid-state properties and reactivity. However, academic literature from 2009 reported that the crystal structure of the free acid form of this compound had not yet been determined. iucr.org Consequently, there are no published studies on its potential polymorphs, such as an α- or β-form, in the scientific literature.

While the crystal structure of the free acid is not available, the structure of its salt, sodium 2-nitrocinnamate dihydrate, has been elucidated, offering valuable insights into the types of intermolecular interactions the molecule can form. iucr.orgnih.gov

The crystal structure of this salt is a one-dimensional coordination polymer. iucr.orgnih.gov The sodium ions are octahedrally coordinated by six oxygen atoms. Three of these are from the carboxylate groups of different nitrocinnamate ligands, and the other three are from water molecules. iucr.org The structure is further stabilized by a network of hydrogen bonds. These include intra-chain O—H⋯O hydrogen bonds where the hydrogen atoms from the coordinated water molecules interact with oxygen atoms of both the carboxylate group and the nitro group of adjacent ligands. iucr.org This demonstrates the capacity of both the carboxylate and the nitro functionalities to act as effective hydrogen bond acceptors, a key feature that would also be expected to govern the crystal packing of the free acid. In amide derivatives of trans-2-nitrocinnamic acid, strong hydrogen bonding has been shown to influence the self-assembly into specific nanohelical structures. beilstein-journals.org

π-π Stacking Interactions

In the crystalline state, the supramolecular assembly of this compound is significantly influenced by π-π stacking interactions. These non-covalent interactions occur between the aromatic phenyl rings of adjacent molecules. In the case of the monoclinic polymorph of (E)-3-(2-nitrophenyl)prop-2-enoic acid, crystallographic studies have elucidated the specific nature of these interactions.

Crystal Packing and Photodimerization Potential

The arrangement of molecules within a crystal, or crystal packing, is paramount in determining the solid-state reactivity of a compound, particularly for photochemical reactions like [2+2] photodimerization. The potential for this compound to undergo such a reaction is directly governed by the geometric criteria established by Schmidt's topochemical principles. These principles state that for a [2+2] cycloaddition to occur in the solid state, the reactive carbon-carbon double bonds (alkenes) of adjacent molecules must be parallel to each other and separated by a distance of less than approximately 4.2 Å.

Crystallographic analysis of (E)-3-(2-nitrophenyl)prop-2-enoic acid provides the necessary data to evaluate its photodimerization potential. In the determined crystal structure, molecules of the acid form centrosymmetric dimers via hydrogen bonding between their carboxylic acid groups. These dimers are then further arranged in the crystal lattice. The key factor for photodimerization is the distance between the C=C double bonds of neighboring molecules.

Studies on various polymorphs of cinnamic acid derivatives have shown that some crystal forms are photoreactive while others are photostable, entirely due to differences in their packing arrangements. For example, the α- and β-polymorphs of cinnamic acid are photoreactive, leading to the formation of α-truxillic acid and β-truxinic acid, respectively. In contrast, the γ-polymorph is stable upon irradiation because the double bonds are too far apart for a reaction to occur. nih.gov For a polymorph of ortho-ethoxy-trans-cinnamic acid, it was observed that one pair of molecules with an intermolecular C=C distance of 3.6 Å underwent photodimerization, while another pair in the same crystal with a distance of 4.6 Å remained unreacted. researchgate.net

Therefore, the assessment of the photodimerization potential of this compound hinges on the precise measurement of the separation between the propenoic acid double bonds in its known crystal form. If this distance falls within the reactive range (typically 3.5-4.2 Å) and the bonds are suitably oriented, the compound would be predicted to be photoreactive, yielding a cyclobutane (B1203170) derivative upon irradiation with UV light. If the packing places these bonds further apart, the compound would be considered photostable.

Below is a table summarizing key crystallographic parameters for a related compound, which are indicative of the types of measurements used to assess these properties.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Intermolecular C=C Distance | > 4.2 Å or < 4.2 Å | Critical for predicting photodimerization potential. |

| π-π Stacking Distance | ~3.7 Å | Indicates the presence and strength of stacking interactions. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental in understanding the electronic nature of 3-(2-Nitrophenyl)prop-2-enoic acid. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the structural and electronic properties of this compound and its derivatives. DFT calculations are instrumental in elucidating the molecule's electronic structure, which is significantly shaped by the presence of both an electron-withdrawing nitro group (-NO₂) and a carboxylic acid group (-COOH).

Researchers have employed DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to calculate the Mulliken charge population, offering a detailed view of the electron distribution across the molecule. These theoretical calculations are crucial for understanding the molecule's reactivity and have been used to model electron density maps. Furthermore, DFT has been applied to compute the first static hyperpolarizability of related nitrocinnamic acid derivatives to evaluate their nonlinear optical (NLO) properties.

Table 1: DFT Applications in the Study of this compound

| Computational Method | Application | Insights Gained |

|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | Mulliken Charge Population Analysis | Provides a quantitative picture of the electron distribution within the molecule. |

| DFT | Electron Density Mapping | Predicts reactive sites for nucleophilic and electrophilic attack. |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and excitation properties. rsc.org

For this compound, the electronic arrangement, influenced by the nitro and carboxylic acid groups, dictates the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In conjugated systems like this, the interaction between orbitals of the phenyl ring and the acrylic acid substituent, as well as the nitro group, is key. Inter-fragment orbital mixing plays a significant role in narrowing the HOMO-LUMO gap. rsc.org While specific energy gap values for the title compound are not detailed in the provided search results, the general principle is that the electron-withdrawing nature of the substituents affects these energy levels profoundly. rsc.org

DFT calculations are effectively used to model electron density maps, which in turn allow for the prediction of electrophilic and nucleophilic sites within the this compound molecule.

Nucleophilic Sites: Regions with high electron density are prone to attack by electrophiles. In this molecule, the oxygen atoms of the carboxylic acid and nitro groups are expected to be nucleophilic centers due to the presence of lone pairs of electrons.

Electrophilic Sites: Regions with low electron density are susceptible to attack by nucleophiles. The carbon atom of the carboxyl group and the carbon atoms of the aromatic ring attached to the electron-withdrawing nitro group are predicted to be primary electrophilic sites.

This prediction of reactivity is fundamental for understanding the chemical behavior of the compound in various reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the time-dependent behavior of this compound, including its movements and interactions with its environment.

Molecular dynamics (MD) simulations can be combined with DFT to create a more comprehensive picture of chemical reactivity by modeling the influence of solvents on reaction pathways and transition-state energies. While specific studies focusing solely on the solvation effects of this compound were not found, the methodology is broadly applicable. Such simulations could investigate the conformational flexibility of the molecule in different solvents and study its aggregation behavior. For instance, quantum chemical calculations can be employed to understand acid-catalyzed reactions in aqueous solutions, which is relevant for the carboxylic acid group in the molecule. nih.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For nitro aromatic compounds, computational methods like B3LYP and MP2 are used to calculate the molecular structure. nih.gov The analysis of sterically crowded molecules shows that using a larger basis set, such as 6-311++G(2d,p), provides more reasonable results for twist angles than smaller basis sets. nih.gov

In related studies of cocrystals, molecular dynamics simulations over extended periods (e.g., 100ns) have been used to assess the stability of different conformations. researchgate.net The root-mean-square deviation (RMSD) is a key parameter calculated from these simulations to determine the stability of the molecule's conformation over time. researchgate.net For example, in simulations of related complexes, stable RMSD values were observed after an initial equilibration period, indicating the stability of the ligand complex. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | 2-Nitrocinnamic acid, 3-(2-nitrophenyl)acrylic acid matrix-fine-chemicals.com |

| Ethenzamide | EA researchgate.net |

| 2-Nitrobenzoic acid | NBA researchgate.net |

| N-nitrosodimethylamine | NDMA nih.gov |

| N-nitrosodiethylamine | NDEA nih.gov |

| N-nitroso-N-methyl-4-aminobutyric acid | NMBA nih.gov |

| N-nitroso-N-methylaniline | NMA nih.gov |

| 2-nitroso-methylaminopyridine | 2-NMPY nih.gov |

| N-nitroso-N-methyl-3-aminopyridine | 3-NMPY nih.gov |

| 4-nitroso-methylaminopyridine | 4-NMPY nih.gov |

| N-nitrosopiperazine | NPZ nih.gov |

| N-nitrosopiperidine | NPIP nih.gov |

| N-nitrosomethyl-tert-butylamine | NTBA nih.gov |

| bis (butan-2-yl) (nitros)amine | BBNA nih.gov |

| Cynarin | |

| Chlorogenic acid | |

| Rosmarinic acid | |

| Cinnamic acid | |

| 2-(2-Ethyl-3-nitrophenyl)prop-2-enoic acid | nih.gov |

| (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | 2-Hydroxycinnamic acid, o-Coumaric acid molport.com |

| 3-(4-nitrophenyl)prop-2-enoic acid | chemicalbook.com |

| (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid | nih.gov |

| 3-(2-Nitrophenyl)propionic acid | nih.gov |

| (E)-3-(4-Nitrophenyl)prop-2-en-1-ol | manchesterorganics.com |

Structure-Reactivity and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and development of new therapeutic agents. For cinnamic acid derivatives, including the nitrophenyl substituted variants, the key reactive sites are the aromatic ring, the carboxylic acid function, and the conjugated double bond. researchgate.netrsdjournal.org The nature and position of substituents on the phenyl ring can significantly influence the electronic distribution and, consequently, the biological activity of the entire molecule. researchgate.net

The presence of a nitro group (-NO2), a strong electron-withdrawing group, at the ortho position of the phenyl ring in this compound markedly impacts its reactivity and potential biological profile. ontosight.ai This substitution can affect properties such as acidity, lipophilicity, and the molecule's ability to interact with biological targets. researchgate.netontosight.ai

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related nitrocinnamic acid isomers and other nitroaromatic compounds.

For instance, studies on cinnamic acid derivatives have shown that substituents on the phenyl ring play a crucial role in their enzymatic inhibitory activities. A study on the tyrosinase inhibitory activity of p-nitrocinnamic acid revealed it to be more potent than the parent cinnamic acid, highlighting the positive contribution of the nitro group to this specific biological activity. researchgate.net This suggests that the electronic parameters of the nitro-substituted phenyl ring are significant descriptors in a potential QSAR model.

A hypothetical QSAR study for a series of nitrophenylpropenoic acids, including the ortho-substituted this compound, would likely involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:

| Descriptor Category | Examples | Potential Impact on Activity |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | The electron-withdrawing nitro group influences the electronic distribution, affecting interactions with biological macromolecules. |

| Steric | Molecular volume, Surface area, Molar refractivity | The position of the nitro group (ortho) can cause steric hindrance, influencing how the molecule fits into a receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the transport of the compound to the target site and its interaction with hydrophobic pockets in proteins. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule, which can be related to its binding affinity. |

Developing a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to derive a mathematical equation linking the descriptors to the activity. researchgate.net Such a model could then be used to predict the activity of new, unsynthesized derivatives.

Correlating Theoretical Predictions with Experimental Observations

The correlation of theoretical predictions with experimental data is a cornerstone of computational chemistry, providing validation for the computational models used. For this compound, this would involve comparing computationally derived properties with experimentally measured values.

Spectroscopic Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic data like infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental spectra to confirm the molecular structure and the accuracy of the computational model.

Geometric Parameters: X-ray crystallography provides precise experimental data on bond lengths, bond angles, and dihedral angles. These can be compared with the optimized geometry obtained from computational calculations. For example, the planarity of the molecule, particularly the torsion angle between the phenyl ring and the propenoic acid side chain, is a key structural feature that can be investigated both computationally and experimentally. The trans configuration of the double bond is a significant feature for its chemical and biological properties. ontosight.ai

Electronic Properties: While direct experimental measurement of properties like HOMO-LUMO energy gaps can be challenging, they can be indirectly correlated with experimental observations such as UV-Vis absorption spectra. The calculated energy gap can provide an indication of the electronic transition energies.

A review of cinnamic acid derivatives highlights that the biological activities are intrinsically linked to the interactions with molecular targets. researchgate.net Molecular docking studies, a computational technique, can predict the binding orientation and affinity of this compound within the active site of a target protein. These predictions can then be correlated with experimental binding assays or enzyme inhibition data to validate the binding mode. For example, molecular docking of p-chlorocinnamic acid with tyrosinase revealed interactions with specific amino acid residues, providing a structural basis for its inhibitory activity. researchgate.net A similar approach for this compound could elucidate its mechanism of action at a molecular level.

The following table summarizes the types of data that can be correlated:

| Theoretical Prediction (Computational) | Experimental Observation |

| Optimized Molecular Geometry (Bond lengths, angles) | X-ray Crystallography Data |

| Calculated Vibrational Frequencies (IR spectra) | Experimental Infrared Spectroscopy |

| Calculated NMR Chemical Shifts | Experimental Nuclear Magnetic Resonance Spectroscopy |

| HOMO-LUMO Energy Gap | UV-Visible Absorption Maxima |

| Predicted Binding Affinity and Pose (Docking Score) | Enzyme Inhibition Constants (IC50, Ki) |

While comprehensive studies directly correlating theoretical and experimental data for this compound are not abundant, the principles and methodologies are well-established within the field of computational and medicinal chemistry. Such correlations are crucial for building predictive models that can guide the synthesis of more potent and selective biologically active molecules. rsdjournal.org

Applications in Specialized Research Domains

Applications in Organic Synthesis Research

The strategic placement of reactive functional groups in 3-(2-Nitrophenyl)prop-2-enoic acid makes it a valuable starting material for constructing intricate molecular architectures.

This compound is a well-established intermediate in the synthesis of various complex organic molecules. One of the most prominent applications is in the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids. nih.gov In this reaction, an aniline, an aldehyde (in this case, 2-nitrobenzaldehyde (B1664092) derived from the acid), and pyruvic acid react to form the quinoline (B57606) scaffold. nih.gov The nitro group of this compound is a key functional handle that can be chemically modified in subsequent steps. For instance, its reduction to an amino group is a critical transformation that enables further cyclization reactions to build more complex, fused ring systems. nih.gov

The versatility of this compound as an intermediate is further demonstrated in its use to create substituted quinolines. For example, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives starts from aniline, 2-nitrobenzaldehyde, and pyruvic acid. nih.gov The resulting 2-(2-nitrophenyl)quinoline-4-carboxylic acid can then undergo further modifications, such as amidation and reduction of the nitro group, to generate a library of derivatives with varying functionalities. nih.gov

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, most notably quinolines. The intramolecular cyclization of derivatives of this acid is a common strategy for constructing the quinoline ring system. acs.org A key step in this process is the reductive cyclization of the o-nitrocinnamic acid derivative. The reduction of the nitro group to an amino group, often achieved using reagents like stannous chloride or through catalytic hydrogenation, generates an intermediate that can readily cyclize to form a quinoline ring. acs.org

This approach has been utilized in the synthesis of quinoline-2-carboxylic acid. ajchem-a.com The process involves the strategic manipulation of the functional groups on the this compound backbone to facilitate the ring-closing reaction. Furthermore, this methodology is not limited to simple quinolines; it can be extended to produce more complex, fused heterocyclic systems. For example, base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives, which can be conceptually derived from the core structure of this compound, leads to the formation of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives. rsc.org These indolines can then be converted into indoles and other indole-fused heterocycles, showcasing the broad utility of the nitrophenyl propanoic acid scaffold. rsc.org

The chemical reactivity of this compound has been exploited in the development of novel synthetic methodologies. For instance, base-mediated reductive cyclization of ketone-tethered nitrobenzene (B124822) moieties, a strategy conceptually related to the chemistry of this compound, has been developed to access the hexahydro-2,6-methano-1-benzazocine ring system. nih.gov This demonstrates how the fundamental reactivity of the nitrophenyl group can be harnessed in new ways to create complex polycyclic structures.

Moreover, the compound is central to multicomponent reactions for quinoline synthesis. Three-component coupling reactions mediated by Lewis acids like FeCl₃ and Yb(OTf)₃ can produce highly substituted quinolines from anilines, aldehydes, and alkynes. scielo.br While not directly using this compound, the principles of constructing quinolines from precursors bearing similar functionalities are highlighted in these advanced synthetic methods. The development of such efficient, one-pot reactions is a significant area of research in organic synthesis, and the foundational chemistry of precursors like this compound informs these innovations.

Interdisciplinary Applications in Medicinal Chemistry

The derivatives of this compound, particularly the quinoline-based heterocycles, have garnered significant interest in medicinal chemistry due to their potential biological activities.

Derivatives of quinoline-2-carboxylic acid, which can be synthesized from this compound, have been investigated for their antimicrobial properties. ajchem-a.com In one study, a series of novel Mannich bases, Schiff bases, and other heterocyclic compounds were synthesized starting from quinoline-2-carboxylic acid. ajchem-a.com The antibacterial and antifungal activities of these new compounds were evaluated, with some showing significant inhibitory effects. ajchem-a.com For example, certain synthesized compounds exhibited high activity against the Gram-positive bacterium Staphylococcus aureus, comparable to the antibiotic amoxicillin. ajchem-a.com The general structure of these active compounds often involves the quinoline core, which is accessible from the this compound precursor.

Further studies on 2-aryl-quinoline derivatives have also shown promise in the search for new antibacterial agents. researchgate.net The antimicrobial activity of these compounds is often assessed against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains like S. aureus and Escherichia coli. researchgate.netnih.gov The data below summarizes the antimicrobial activity of selected quinoline derivatives.

| Compound Type | Target Organism | Observed Activity | Reference |

| Quinoline-2-carboxylic acid derivatives | Staphylococcus aureus | High activity, comparable to Amoxicillin | ajchem-a.com |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | Significant antibacterial effect (MIC 5 µM) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium bovis BCG | Significant antibacterial effect | nih.gov |

A significant body of research has focused on the anticancer potential of quinoline derivatives synthesized from precursors like this compound. nih.govglobalresearchonline.net These compounds have been shown to exert their effects through various mechanisms of action.

One such mechanism involves the inhibition of key signaling pathways in cancer cells. For example, a novel quinoline derivative, designated 91b1, demonstrated significant anticancer effects both in vitro and in vivo. nih.gov Mechanistic studies revealed that this compound likely exerts its activity by downregulating the gene Lumican, which is involved in tumorigenesis. nih.gov Other quinoline derivatives have been found to inhibit receptor tyrosine kinases like c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF), all of which are crucial for cancer cell growth and survival. nih.gov

Furthermore, certain quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The cytotoxic effects of various quinoline-related carboxylic acids have been evaluated against a range of human cancer cell lines. nih.gov For instance, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid displayed remarkable growth inhibition capacities against the MCF7 breast cancer cell line. nih.gov The mechanisms behind this cytotoxicity often involve the induction of apoptosis, a desirable characteristic for anticancer agents. Some quinoline derivatives are also known to act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death. globalresearchonline.net The table below presents findings on the anticancer activity of selected quinoline derivatives.

| Derivative Class | Cancer Cell Line | Key Findings | Mechanism of Action | Reference |

| Quinoline derivative 91b1 | Various cancer cell lines | Significant in vitro and in vivo anticancer activity | Downregulation of Lumican gene | nih.gov |

| 2-Furanylvinylquinoline derivatives | H1299 lung cancer cells | Suppression of migration and invasion | Inhibition of Akt and ERK phosphorylation | nih.gov |

| Quinoline-2-carboxylic acid | MCF7 (breast cancer) | Remarkable growth inhibition | Cytotoxicity, potential apoptosis induction | nih.gov |

| Quinoline-4-carboxylic acid | MCF7 (breast cancer) | Remarkable growth inhibition | Cytotoxicity, potential apoptosis induction | nih.gov |

The continued exploration of derivatives of this compound in these specialized research domains underscores its importance as a versatile chemical scaffold for both synthetic innovation and the discovery of new therapeutic agents.

Enzyme Inhibition Studies (e.g., Catechol O-methyltransferase (COMT) Inhibitors)

Catechol-O-methyltransferase (COMT) is a crucial enzyme that metabolizes catecholamine neurotransmitters like dopamine (B1211576). wikipedia.org Inhibitors of this enzyme, known as COMT inhibitors, are clinically significant, particularly in the treatment of Parkinson's disease. They function by preventing the breakdown of levodopa, the primary medication for Parkinson's, thereby increasing its availability to the brain. wikipedia.orgparkinson.org